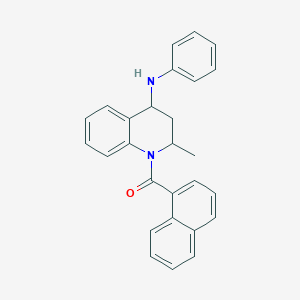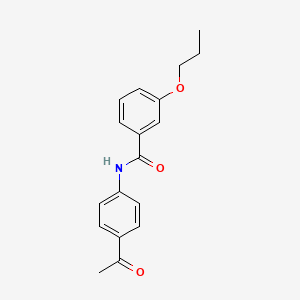![molecular formula C14H20N2OS B5231604 2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research. This compound is known for its unique biochemical and physiological properties, making it a valuable tool for various applications in the field of biochemistry and pharmacology.
作用機序
DPC acts as a reversible inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the catalytic residue of the enzyme, thereby blocking its activity. The inhibition of protease activity by DPC has been shown to have a significant impact on various physiological processes, including cancer metastasis, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have a neuroprotective effect by inhibiting the activity of proteases involved in the degradation of neuronal proteins.
実験室実験の利点と制限
One of the significant advantages of using DPC in lab experiments is its high specificity towards proteases. It also has a reversible mechanism of action, making it a valuable tool for studying the function of various enzymes. However, DPC has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for the use of DPC in scientific research. One of the areas of interest is the development of DPC-based inhibitors for the treatment of various diseases, including cancer and neurodegeneration. Another area of interest is the use of DPC in the study of protease activity in complex biological systems, such as the extracellular matrix. Further research is also needed to explore the potential of DPC as a tool for the study of enzyme function and regulation.
Conclusion:
In conclusion, DPC is a valuable tool for scientific research due to its unique biochemical and physiological properties. Its high specificity towards proteases and reversible mechanism of action make it a valuable tool for studying the function of various enzymes. DPC has significant potential for the development of novel therapeutics for the treatment of various diseases, including cancer and neurodegeneration. Further research is needed to explore the full potential of DPC in scientific research.
合成法
The synthesis of DPC involves the reaction of N-(2-phenylethyl)thiourea with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields DPC as a white crystalline solid with a melting point of 121-123°C.
科学的研究の応用
DPC has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of various proteases, such as cathepsin B, H, and L, which play a crucial role in the degradation of extracellular matrix proteins. DPC has also been used to study the function of serine proteases, such as trypsin and chymotrypsin, which are involved in various physiological processes, including blood coagulation and digestion.
特性
IUPAC Name |
2,2-dimethyl-N-(2-phenylethylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)12(17)16-13(18)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWKOHVYHAYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)

![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)



![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)